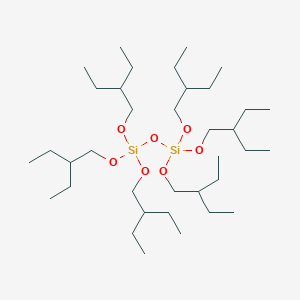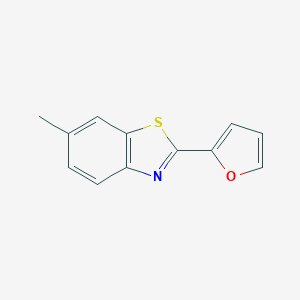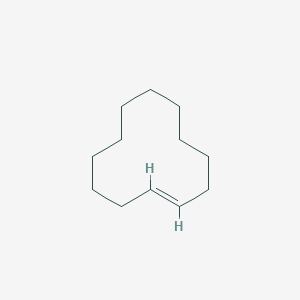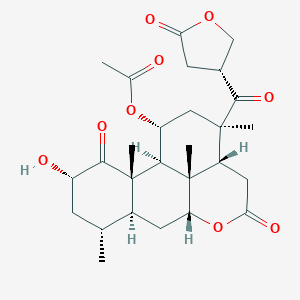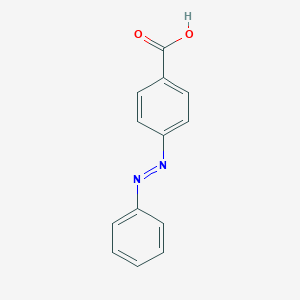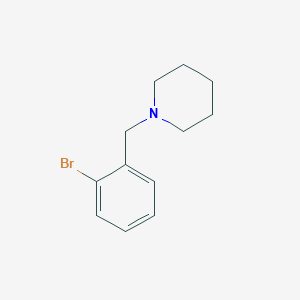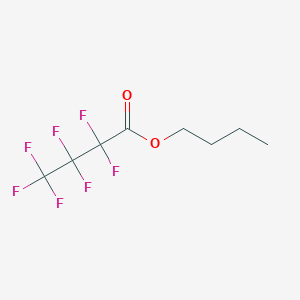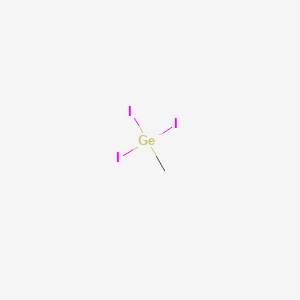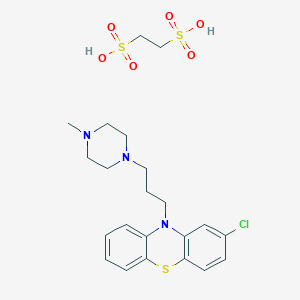
Guanisoquin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanisoquin sulfate is a chemical compound that belongs to the class of isoquinoline alkaloids. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of guanisoquin sulfate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body, thereby modulating various physiological processes.
Biochemische Und Physiologische Effekte
Guanisoquin sulfate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of certain viruses and fungi. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of guanisoquin sulfate is its unique chemical structure, which allows it to interact with a wide range of biological targets. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of guanisoquin sulfate is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on guanisoquin sulfate. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of guanisoquin sulfate and its potential side effects.
Synthesemethoden
Guanisoquin sulfate can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclized product, which is then converted to guanisoquin sulfate. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde to form a cyclic imine, which is then reduced to guanisoquin sulfate.
Wissenschaftliche Forschungsanwendungen
Guanisoquin sulfate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antifungal, and antiviral activities. It has also been used as a tool in the study of the nervous system, as it can act as a selective inhibitor of certain neurotransmitters.
Eigenschaften
CAS-Nummer |
1212-83-5 |
|---|---|
Produktname |
Guanisoquin sulfate |
Molekularformel |
C20H26Br2N6O4S |
Molekulargewicht |
606.3 g/mol |
IUPAC-Name |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Kanonische SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



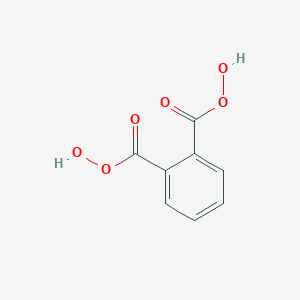
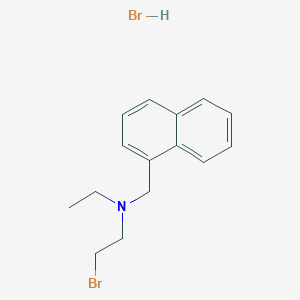

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
